![molecular formula C11H11N3OS B1594358 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide CAS No. 61292-08-8](/img/structure/B1594358.png)
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Overview
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a chemical compound belonging to the thiazole family, characterized by its unique structure and potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a carbohydrazide moiety, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with a variety of biological targets, including enzymes like xanthine oxidase and DNA topoisomerase II .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have demonstrated significant anticancer activity, suggesting potential cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in the metabolic flux and levels of metabolites. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, affecting cellular communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression is crucial for its biological activity . Additionally, this compound has been shown to interact with DNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s interaction with these enzymes can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for the compound’s therapeutic effects, as it ensures that the active compound reaches the desired site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with its target biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through the cyclization of a suitable precursor, such as an α-aminonitrile, with a thiol under acidic conditions.
Introduction of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution, where the thiazole ring acts as the substrate.
Carbohydrazide Formation: The carbohydrazide moiety is introduced by reacting the thiazole derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring into corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Substitution reactions can replace hydrogen atoms on the thiazole ring with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Reagents like halogens (e.g., chlorine, bromine), alkyl halides, and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Halogenated thiazoles and alkylated thiazoles.
Scientific Research Applications
Pharmaceutical Development
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is primarily utilized in the synthesis of novel pharmaceuticals. Its derivatives have shown promising results in:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells. For instance, research demonstrated that it exhibited significant cytotoxic effects against HepG2 liver cancer cells with an IC50 value around 20 µM.
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing notable inhibition zones, suggesting its potential as an antimicrobial agent .
The biological activities associated with this compound include:
- Antioxidant Effects : Research has shown that derivatives of this compound possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Potential : Thiazole derivatives have demonstrated anti-inflammatory effects, making them candidates for treating chronic inflammatory conditions.
Anticancer Activity Against HepG2 Cells
A study evaluated the cytotoxicity of this compound on HepG2 cells using MTT assays. The results indicated effective growth inhibition at low concentrations, supporting its development as a potential anticancer drug.
Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results confirmed significant antibacterial activity, which opens avenues for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is compared with other similar compounds, such as:
Thiazole derivatives: Other thiazole-based compounds with different substituents and functional groups.
Phenyl derivatives: Compounds containing phenyl groups with varying positions and substituents.
Carbohydrazide derivatives: Compounds with carbohydrazide moieties in different chemical environments.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Biological Activity
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique thiazole structure, has shown promise in various biological assays, making it an interesting subject for further study.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3OS. Its structure features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values that suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Various studies have utilized cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) to assess its cytotoxic effects. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HepG2 | 20 |
PC3 | 25 |
The mechanism underlying the biological activity of this compound is believed to involve the disruption of cellular processes in target organisms or cells. For antimicrobial activity, it may inhibit key metabolic pathways or cellular structures essential for bacterial survival. In cancer cells, the compound may induce apoptosis or inhibit cell cycle progression through various signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains found that the compound significantly reduced bacterial growth compared to control groups, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : In a comparative study with standard chemotherapeutics like Doxorubicin, this compound showed comparable cytotoxic effects against the MCF-7 and HepG2 cell lines, suggesting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSOVDYCSQOIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351940 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61292-08-8 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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